molecular formula ErSi2 B1143583 Erbium silicide CAS No. 12434-16-1

Erbium silicide

Cat. No. B1143583
CAS RN: 12434-16-1
M. Wt: 223.43
InChI Key:
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Description

Erbium Silicide (ErSi) is a compound of the rare-earth metal erbium and silicon . It has unique physicochemical properties and is a source of new materials for various engineering applications . For example, it possesses high reflectivity in the infrared region, thermal stability, and hardness, making it promising for creating mirrored surfaces . It also has good epitaxial properties on silicon, germanium, and SiGe alloys, and a low Schottky barrier (0.3–0.4 eV), permitting the use of silicide films to produce transistors, infrared sensors, ohmic and rectifying contacts .


Molecular Structure Analysis

Erbium Silicide nanowires formed on Si substrates are promising candidates for one-dimensional devices due to their low resistivities and low Schottky barrier heights with Si . These nanowires are fabricated by a self-assembly growing process achieved by simple spin-coating and post-annealing processes .


Chemical Reactions Analysis

The formation of Erbium Silicide is a result of the reaction between erbium and silicon . This reaction can be influenced by the presence of a contamination layer at the metal-Si or silicide-Si interface . The contamination layer has a high activation energy for dissolution relative to that for silicide growth .


Physical And Chemical Properties Analysis

Erbium Silicide has unique physical and chemical properties. It has high reflectivity in the infrared region, thermal stability, and hardness . It also has high Hall coefficients at high temperatures, low thermal resistance coefficients, and acceptable thermal expansion coefficients and resistivity .

Scientific Research Applications

  • Physical Properties and Phase Diagram : Erbium silicide has been investigated for its phase diagram and physical properties. Research reveals the existence of five intermetallic compounds in the Er-Si system and the paths of formation and phase transformation temperatures of all intermetallic compounds have been determined. The study also explored the electrical resistivity and thermal expansion of erbium silicides up to 1050°C (Luzan, Listovnichii, Buyanov, & Martsenyuk, 1996).

  • Film Fabrication and Electrical Properties : Epitaxial erbium silicide films have been created on Si(111) surfaces. These films exhibit continuous, monocrystalline characteristics and have significant implications in electrical properties like resistivity and Hall coefficient. The feasibility of molecular beam epitaxy (MBE) Si overgrowth on ErSi2−x has been demonstrated, suggesting potential applications in multilayer structures (Duboz et al., 1989).

  • Growth and Characterization of Epitaxial Films : The molecular beam epitaxy growth of erbium silicide on (111) silicon surfaces and their characterization, including resistivity and Hall coefficient studies, indicate potential applications in electronic devices. The research also highlights the anomalies in resistivity and Hall coefficient at low temperatures due to magnetic ordering of erbium atoms (d'Avitaya et al., 1990).

  • Nanostructure Formation : The growth of erbium silicide on Si(1 0 0) surfaces leads to the formation of nanowires, which are investigated for their atomic-scale structures and implications in understanding the growth behaviors of Er silicide on silicon surfaces (Cai et al., 2002).

  • Application in Schottky Barrier MOSFETs : Erbium silicide has been used as source and drain contacts in low Schottky barrier MOSFETs on silicon-on-insulator substrates. This research emphasizes its role in enhancing the performance of these devices, indicating its significance in semiconductor technology (Łaszcz et al., 2006).

  • Electronic Transport Properties : Studies on the electrical parallel and perpendicular transport in epitaxial erbium silicide films reveal its metallic nature and the influence of magnetic effects on its resistivity and Hall coefficient. This research is pivotal for understanding its electronic transport properties for potential applications (Duboz, Badoz, d'Avitaya, & Chroboczek, 1989).

Safety And Hazards

Erbium Silicide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and in contact with water, it releases flammable gases which may ignite spontaneously . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of Erbium Silicide research could involve further investigation into its synthesis process, particularly in relation to the reduction of surface pitting . Additionally, more research could be conducted into its physical and chemical properties, as well as its potential applications in various engineering fields .

properties

InChI

InChI=1S/Er.Si2/c;1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBTGARRRPPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]#[Si].[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ErSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbium silicide

Citations

For This Compound
684
Citations
FA d'Avitaya, PA Badoz, Y Campidelli, JA Chroboczek… - Thin Solid Films, 1990 - Elsevier
… The study of parallel transport properties of erbium silicide thin films demonstrated their … We demonstrated the feasibility of re-epitaxy of silicon on erbium silicide films, making an …
Number of citations: 71 www.sciencedirect.com
MH Unewisse, JWV Storey - Journal of applied physics, 1992 - pubs.aip.org
Schottky diodes fabricated from erbium silicide on n‐type silicon have been studied to examine their suitability as infrared detectors. The devices were fabricated by thermal evaporation …
Number of citations: 22 pubs.aip.org
EJ Tan, M Bouville, DZ Chi, KL Pey, PS Lee… - Applied physics …, 2006 - pubs.aip.org
… (Color online) X-ray diffraction GADDS general area detector diffraction system scans of an erbium silicide film formed (a) on a Si(001) substrate and (b) on a preamorphized silicon …
Number of citations: 24 pubs.aip.org
S Kennou, JY Veuillen, TAN Tan - Surface science, 1994 - Elsevier
The formation of erbium silicide ErSi 1.7 interface and thin films on plane and stepped Si(100) surfaces have been investigated by low-energy electron diffraction (LEED), photoelectron …
Number of citations: 10 www.sciencedirect.com
SS Lau, CS Pai, CS Wu, TF Kuech, BX Liu - Applied Physics Letters, 1982 - pubs.aip.org
The surface of rare‐earth silicides (Er, Tb, etc.), formed by the reaction of thin‐film metal layers with a silicon substrate, is typically dominated by deep penetrating, regularly shaped pits. …
Number of citations: 79 pubs.aip.org
JY Duboz, PA Badoz, FA d'Avitaya… - Applied physics …, 1989 - pubs.aip.org
… In conclusion, this study of parallel transport properties of erbium silicide thin films demonstrated its metallic properties explainable in terms of a two-band conduction model. The …
Number of citations: 105 pubs.aip.org
P Wetzel, L Haderbache, C Pirri, JC Peruchetti… - Surface science, 1991 - Elsevier
… epitaxial erbium silicide using angle-resolved uitraviokt ~hot~~~ion … In particular, erbium silicide is an attractive candidate since the … The epitaxial growth of erbium silicide ErSi,_, …
Number of citations: 16 www.sciencedirect.com
W Huang, GP Ru, YL Jiang, XP Qu, BZ Li… - Journal of Vacuum …, 2008 - pubs.aip.org
… Interest in erbium silicide (⁠ ErSi 2 − x ⁠) is increasing in recent years because ErSi 2 − x has a very low Schottky barrier height (SBH) on n -type Si ( 0.3 − 0.4 eV ) ⁠. This unique …
Number of citations: 12 pubs.aip.org
JY Veuillen, TAN Tan, DBB Lollman, N Guerfi, R Cinti - Surface science, 1991 - Elsevier
… The electronic properties of erbium silicide thin films epitaxially grown on Si(l11) have been … In conclusion, we have prepared epitaxial erbium silicide thin layers on Si( 111) surface by …
Number of citations: 15 www.sciencedirect.com
JA Knapp, ST Picraux, CS Wu, SS Lau - Journal of applied physics, 1985 - pubs.aip.org
… of erbium silicide formation from Er layers on Si(100) substrates are examined using both fast e-beam annealing and furnace annealing. Very smooth erbium silicide … of erbium silicide …
Number of citations: 63 pubs.aip.org

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